2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole
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Overview
Description
2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole is a chemical compound that features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole typically involves the following steps:
Formation of 2-amino-4,6-dimethoxypyrimidine: This intermediate can be prepared from 2-amino-4,6-dihydroxypyrimidine using dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium bromide.
Cyclization: The 2-amino-4,6-dimethoxypyrimidine is then subjected to cyclization reactions to form the octahydro-1H-isoindole structure. This step may involve the use of various reagents and catalysts to achieve the desired ring closure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethoxypyrimidine: A precursor in the synthesis of the target compound.
4,6-dimethoxypyrimidin-2-yl)oxybenzaldehyde: Another compound with a similar pyrimidine structure.
Uniqueness
2-(4,6-dimethoxypyrimidin-2-yl)-octahydro-1H-isoindole is unique due to its combination of a pyrimidine ring with an isoindole structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C14H21N3O2 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)-1,3,3a,4,5,6,7,7a-octahydroisoindole |
InChI |
InChI=1S/C14H21N3O2/c1-18-12-7-13(19-2)16-14(15-12)17-8-10-5-3-4-6-11(10)9-17/h7,10-11H,3-6,8-9H2,1-2H3 |
InChI Key |
LNAYKZTZPLBQDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC3CCCCC3C2)OC |
Origin of Product |
United States |
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